molecular formula C11H14N2 B8698256 4-Cyclohex-1-en-1-ylpyridin-2-amine

4-Cyclohex-1-en-1-ylpyridin-2-amine

Cat. No.: B8698256
M. Wt: 174.24 g/mol
InChI Key: IBQJHJOJHYAWLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclohex-1-en-1-ylpyridin-2-amine is an aminopyridine derivative supplied as a high-purity chemical for research applications. This compound features a cyclohexene moiety linked to an aminopyridine scaffold, a structure recognized in medicinal chemistry for its potential in inhibitor design . The aminopyridine core is a privileged structure in drug discovery, known for its ability to bind effectively to enzyme active sites, particularly in the kinase family . Research on analogous aminopyridine compounds has demonstrated their utility as potent and selective inhibitors for oncology targets, serving as key scaffolds in structure-based drug design campaigns . The structural features of this compound make it a valuable intermediate or building block for the synthesis of more complex molecules for pharmaceutical research and development. Please note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

4-(cyclohexen-1-yl)pyridin-2-amine

InChI

InChI=1S/C11H14N2/c12-11-8-10(6-7-13-11)9-4-2-1-3-5-9/h4,6-8H,1-3,5H2,(H2,12,13)

InChI Key

IBQJHJOJHYAWLU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2=CC(=NC=C2)N

Origin of Product

United States

Synthetic Methodologies and Process Optimization for 4 Cyclohex 1 En 1 Ylpyridin 2 Amine

Retrosynthetic Disconnection Analysis of the Compound

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, readily available starting materials. amazonaws.com For 4-Cyclohex-1-en-1-ylpyridin-2-amine, the most logical and strategically sound disconnection is at the C4-C1' bond, which links the pyridine (B92270) and cyclohexene (B86901) rings. This C(sp²)-C(sp²) bond is ideally suited for formation via a transition metal-catalyzed cross-coupling reaction.

This disconnection leads to two primary synthons: a 2-aminopyridine (B139424) cation at the 4-position and a cyclohex-1-en-1-yl anion. These synthons correspond to practical synthetic equivalents:

A 4-halo-2-aminopyridine (e.g., 4-bromo- or 4-chloro-pyridin-2-amine), which acts as the electrophilic partner.

A cyclohexenyl organometallic reagent , such as cyclohex-1-en-1-ylboronic acid or its pinacol ester, which serves as the nucleophilic partner in a Suzuki-Miyaura coupling. libretexts.org

This approach is favored due to the high efficiency, functional group tolerance, and widespread success of palladium-catalyzed cross-coupling reactions in constructing biaryl and vinyl-aryl systems. wjarr.comnih.gov

Development of Novel Synthetic Pathways to this compound

Based on the retrosynthetic analysis, both catalytic and non-catalytic methods can be devised for the synthesis of the target compound.

The Suzuki-Miyaura cross-coupling reaction is the most prominent and widely applicable catalytic method for the synthesis of this compound. libretexts.org This reaction involves the palladium-catalyzed coupling of a halide with an organoboron compound in the presence of a base. wjarr.com

The general catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org For the synthesis of the target molecule, the reaction would involve 4-bromo-pyridin-2-amine and cyclohex-1-en-1-ylboronic acid pinacol ester. The presence of the free amino group on the pyridine ring can sometimes complicate cross-coupling reactions, but many modern catalyst systems are robust enough to tolerate such functional groups without the need for protection. acs.org

Key components of this catalytic approach include:

Palladium Catalyst: A variety of Pd(0) and Pd(II) precursors can be used, such as Pd(PPh₃)₄, Pd₂(dba)₃, or PdCl₂(dppf). libretexts.orgnih.gov The choice of catalyst and associated ligands is crucial for achieving high yields.

Ligand: Phosphine ligands like triphenylphosphine (PPh₃) or more complex, bulky electron-rich ligands such as Xantphos are often employed to stabilize the palladium center and facilitate the catalytic cycle. mdpi.com

Base: An inorganic base such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄) is required to facilitate the transmetalation step. acs.org

Solvent: Aprotic polar solvents like 1,4-dioxane, toluene, or dimethylformamide (DMF), often with the addition of water, are typically used.

While less direct than cross-coupling, classical transformations could potentially be employed. One hypothetical non-catalytic route involves the reaction of a lithiated 2-aminopyridine with cyclohexanone.

This multi-step process would proceed as follows:

Lithiation: Generation of a nucleophile by treating a protected 4-bromo-2-aminopyridine with a strong organolithium base (e.g., n-butyllithium) at low temperatures to form 4-lithio-2-aminopyridine.

Nucleophilic Addition: Reaction of the lithiated intermediate with cyclohexanone to form a tertiary alcohol. mdpi.comchemistrysteps.com

Dehydration: Acid-catalyzed dehydration of the tertiary alcohol would then generate the cyclohexene double bond, yielding the target compound after deprotection. au.dk

Synthesis of Key Precursors and Intermediates

The success of the proposed synthetic routes hinges on the efficient preparation of the key precursors.

4-Halo-2-aminopyridines: 4-Chloro-pyridin-2-amine and 4-bromo-pyridin-2-amine are commercially available but can also be synthesized through various methods. For instance, 2-aminopyridine can be halogenated, or multi-step sequences starting from materials like 2-pyridine carboxylic acid can be employed. chemicalbook.comguidechem.com The synthesis often involves steps like esterification, chlorination, amidation, and Hofmann degradation. guidechem.com

Cyclohex-1-en-1-ylboronic Acid Pinacol Ester: This crucial organoboron reagent can be prepared through several established methods. One common route involves the palladium-catalyzed coupling of a halo-cyclohexene, such as 1-chlorocyclohexene, with bis(pinacolato)diboron in the presence of a base like potassium acetate. google.com This avoids the use of pyrophoric organolithium reagents at very low temperatures, making it a more practical and scalable method. google.com

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound, particularly for the Suzuki-Miyaura coupling. The optimization process typically involves a systematic screening of various parameters. chemistryviews.orgrsc.org Deep learning models and machine learning have also been applied to predict optimal conditions for Suzuki reactions, improving efficiency over traditional screening methods. chemistryviews.orgrsc.org

A typical optimization study might explore the following variables:

ParameterVariations ExploredRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃/ligandCatalyst efficiency varies with substrate. The aminopyridine can act as a ligand, potentially inhibiting the catalyst, so a robust system is needed.
Ligand PPh₃, PCy₃, SPhos, XantphosBulky, electron-rich ligands can increase reaction rates and yields, especially for challenging substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuONaBase strength and solubility affect the rate of transmetalation and can prevent boronic acid decomposition.
Solvent Toluene/H₂O, Dioxane/H₂O, DMFSolvent polarity and miscibility influence the solubility of reagents and the stability of catalytic intermediates.
Temperature 60°C - 110°CHigher temperatures often increase reaction rates, but can also lead to catalyst decomposition or side reactions. wjarr.com

An example of an optimization table based on analogous reactions in the literature is presented below.

Table 1: Hypothetical Optimization of Suzuki-Miyaura Coupling
EntryCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O9045
2PdCl₂(dppf) (3)Na₂CO₃Dioxane/H₂O10068
3PdCl₂(dppf) (3)K₂CO₃Dioxane/H₂O10075
4PdCl₂(dppf) (3)K₃PO₄Dioxane/H₂O10088
5Pd₂(dba)₃/SPhos (2)K₃PO₄Dioxane/H₂O10092

This data is illustrative and based on typical results for similar coupling reactions.

Isolation and Purification Techniques for Research-Scale Preparation

The successful synthesis of this compound at the research scale is critically dependent on effective isolation and purification strategies. These techniques are essential for removing unreacted starting materials, catalysts, byproducts, and other impurities to yield a compound of sufficient purity for subsequent analytical characterization and use in further research. The purification approach for this compound is guided by its physicochemical properties, notably the basicity of the 2-aminopyridine moiety and the nonpolar nature of the cyclohexenyl substituent. A multi-step purification protocol, often combining extractive workup with chromatography and/or crystallization, is typically employed.

Following the completion of the synthetic reaction, the initial workup generally involves quenching the reaction mixture, followed by an extractive procedure to separate the crude product from inorganic salts and highly polar impurities. An aqueous basic solution, such as sodium bicarbonate or sodium hydroxide, is often used to neutralize any acidic components and ensure the aminopyridine is in its free base form, thereby maximizing its solubility in organic solvents.

Chromatographic Methods

Column chromatography is a primary technique for the purification of this compound, offering a high degree of separation based on the differential adsorption of components onto a stationary phase.

Normal-Phase Chromatography: This is the most common mode of chromatography for compounds of this nature. Silica gel is the standard stationary phase due to its efficacy and cost-effectiveness. The choice of eluent (mobile phase) is crucial and is determined by the polarity of the target compound. Given the presence of the nonpolar cyclohexenyl group, a solvent system of intermediate polarity is typically effective. A gradient elution, starting with a nonpolar solvent and gradually increasing the proportion of a more polar solvent, allows for the sequential elution of impurities followed by the desired product. Common solvent systems include mixtures of hexane and ethyl acetate or dichloromethane and methanol. The progress of the separation is monitored by thin-layer chromatography (TLC) to identify and collect the fractions containing the pure compound.

Reversed-Phase High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative reversed-phase HPLC can be utilized. In this technique, a nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, such as a mixture of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve peak shape. sielc.comsielc.com

Ion-Exchange Chromatography: The basic nature of the aminopyridine nitrogen allows for the use of cation-exchange chromatography. nih.gov In this method, the protonated aminopyridine is bound to a solid acidic support and is subsequently eluted by a buffer of appropriate pH or ionic strength. This technique is particularly useful for removing non-basic impurities. nih.gov

Crystallization

Crystallization is a powerful technique for the final purification of solid compounds, provided a suitable solvent or solvent system can be identified. The process relies on the principle that the desired compound is soluble in a hot solvent but less soluble upon cooling, leading to the formation of crystals, while impurities remain in the solution. The selection of the crystallization solvent is empirical and depends on the solubility profile of this compound. Solvents of varying polarities, such as ethanol, isopropanol, ethyl acetate, or mixtures with nonpolar solvents like hexane, may be screened to find optimal conditions for crystal growth. The solubility of aminopyridines is influenced by the solvent and temperature, which is a key consideration in developing an effective crystallization process. acs.org

Acid-Base Extraction

An acid-base extraction protocol can be a highly effective method for separating the basic this compound from neutral and acidic impurities. This technique involves dissolving the crude product in an organic solvent and extracting it with an aqueous acidic solution (e.g., dilute hydrochloric acid). The basic aminopyridine is protonated to form a water-soluble salt, which partitions into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer is then separated, and the pH is adjusted with a base (e.g., sodium hydroxide) to regenerate the free aminopyridine, which typically precipitates out of the solution or can be extracted back into an organic solvent. This method is particularly advantageous for large-scale preparations due to its simplicity and cost-effectiveness.

The following table summarizes the common isolation and purification techniques applicable to the research-scale preparation of this compound.

Technique Stationary Phase/Medium Mobile Phase/Solvent System Principle of Separation Typical Application
Normal-Phase Column Chromatography Silica GelHexane/Ethyl Acetate or Dichloromethane/Methanol gradientsAdsorption/PolarityPrimary purification to remove byproducts and starting materials.
Reversed-Phase HPLC C18-modified SilicaAcetonitrile/Water or Methanol/Water with additives (e.g., formic acid)Partitioning/PolarityHigh-purity separation for analytical standards or final product polishing. sielc.comsielc.com
Cation-Exchange Chromatography Acidic Resin (e.g., Dowex 50X8)Aqueous buffers (e.g., ammonium acetate)Ion ExchangeRemoval of non-basic impurities. nih.gov
Crystallization Not ApplicableEthanol, Isopropanol, Ethyl Acetate/HexaneDifferential SolubilityFinal purification of solid product to achieve high purity and crystalline form. acs.org
Acid-Base Extraction Immiscible Organic and Aqueous SolventsDilute HCl (aq) and a suitable organic solvent (e.g., ethyl acetate), followed by a base (e.g., NaOH (aq))Differential Solubility of Neutral and Salt FormsInitial cleanup to separate the basic product from neutral and acidic impurities.

Advanced Structural Characterization and Conformational Analysis of 4 Cyclohex 1 En 1 Ylpyridin 2 Amine

X-ray Crystallographic Studies

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. For a crystalline sample of 4-Cyclohex-1-en-1-ylpyridin-2-amine, this technique would yield precise information on its molecular geometry, bond parameters, and the arrangement of molecules within the crystal lattice.

A crystallographic analysis would reveal the precise bond lengths, bond angles, and torsion angles of the molecule. The 2-aminopyridine (B139424) ring is expected to be largely planar. The attachment of the cyclohexenyl group at the C4 position would likely introduce a slight twist relative to the pyridine (B92270) ring.

Based on studies of similar heterocyclic structures, the carbon-nitrogen bond lengths within the pyridine ring would be intermediate between single and double bonds, characteristic of an aromatic system. The exocyclic C-N bond of the amine group would exhibit a length typical for a single bond, though it could be slightly shortened due to resonance effects with the electron-deficient pyridine ring. The bond connecting the cyclohexenyl ring to the pyridine (C4-C1') would be a standard C-C single bond. Within the cyclohexene (B86901) ring, one C=C double bond would be present, with the remaining C-C bonds being single bonds.

Table 1: Predicted Solid-State Bond Parameters for this compound (Note: These are hypothetical values based on general crystallographic data for similar functional groups.)

ParameterAtom Pair/GroupPredicted Value
Bond LengthPyridine C-N~1.34 Å
Bond LengthPyridine C-C~1.39 Å
Bond LengthC2-NH2~1.36 Å
Bond LengthC4-C1' (ring-ring)~1.49 Å
Bond LengthC1'=C2' (cyclohexenyl)~1.34 Å
Bond AngleC-N-C (in pyridine)~117°
Bond AngleN-C2-C3 (in pyridine)~123°
Bond AngleC3-C4-C5 (in pyridine)~118°
Torsion AngleC3-C4-C1'-C6'Variable, defining ring orientation

The arrangement of molecules in the crystal, or crystal packing, is governed by intermolecular forces. For this compound, the primary amino group (-NH2) and the pyridine ring nitrogen are capable of forming strong hydrogen bonds. It is highly probable that the crystal structure would feature hydrogen-bonding motifs, such as dimers or chains. For instance, the amino group of one molecule could act as a hydrogen bond donor to the pyridine nitrogen of a neighboring molecule, forming a classic head-to-tail arrangement.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of molecules in solution. A combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would be required for the definitive assignment of all proton and carbon signals of this compound.

A complete structural assignment would be achieved using a suite of 2D NMR experiments:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. researchgate.net It would be used to trace the connectivity of protons within the cyclohexene ring and to correlate the protons on the pyridine ring. For example, the proton on C3 would show a correlation to the proton on C5 of the pyridine ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). rsc.orgnih.gov This would allow for the unambiguous assignment of each carbon atom that has attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-4 bonds). rsc.orgnih.gov This is crucial for connecting the different fragments of the molecule. For instance, the protons on the pyridine ring (e.g., H3 and H5) would show correlations to the C1' of the cyclohexenyl ring, confirming the point of attachment. Similarly, the protons of the amino group could show a correlation to C2 of the pyridine ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations (Note: These are hypothetical values and correlations.)

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations (from Proton at this Position)
NH2~4.5-5.5-C2, C3
H3~6.5-6.8~108C2, C4, C5
H5~6.7-7.0~115C3, C4, C6
H6~8.0-8.3~158C2, C4, C5
H2'~5.8-6.2~128C1', C3', C4', C6'
CH2 (cyclohexenyl)~1.6-2.4~22-30Adjacent carbons in the ring

The cyclohexene ring is not planar and exists in a number of rapidly interconverting conformations, most notably half-chair forms. Temperature-dependent NMR studies can provide insight into these dynamics. By lowering the temperature, the rate of this conformational exchange can be slowed. If the exchange rate becomes slow on the NMR timescale, separate signals for the axial and equatorial protons in the different conformations may be observed. This phenomenon, known as coalescence, allows for the calculation of the energy barrier for the ring-flipping process. Such studies would reveal the preferred conformation of the cyclohexenyl moiety in solution.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its exact molecular formula. For this compound (expected formula C11H14N2), HRMS would provide a mass measurement with high accuracy (typically to four or more decimal places).

Furthermore, by inducing fragmentation of the molecule within the mass spectrometer (e.g., through collision-induced dissociation in MS/MS experiments), the resulting fragment ions can be analyzed to piece together the molecule's structure. The fragmentation pathways provide a "fingerprint" of the molecule.

For this compound, likely fragmentation pathways would include:

Loss of the cyclohexenyl group: Cleavage of the C4-C1' bond would result in a fragment corresponding to the 2-aminopyridine cation and a neutral cyclohexene radical, or vice-versa.

Retro-Diels-Alder reaction: The cyclohexene ring could undergo a characteristic retro-Diels-Alder fragmentation, leading to the loss of ethylene (B1197577) and resulting in a diene fragment.

Fissions within the pyridine ring: At higher energies, the stable pyridine ring could also fragment, although this is generally less favorable than the loss of substituents.

Analysis of these fragmentation patterns would provide strong corroborating evidence for the structure assigned by NMR. chemicalbook.comsigmaaldrich.com

Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Structural Confirmation and Spectroscopic Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the structural elucidation of molecules. By probing the characteristic vibrations of chemical bonds, these methods provide a unique "spectroscopic fingerprint" for a compound, confirming the presence of specific functional groups and offering insights into the molecular framework. For this compound, IR and Raman spectroscopy are instrumental in verifying the key structural components: the 2-aminopyridine ring, the cyclohexene ring, and the linkage between them.

The vibrational modes of this compound can be predicted by analyzing the characteristic frequencies of its constituent functional groups. These predictions are based on established data for similar molecular structures.

Key Functional Group Vibrations:

Amino (-NH₂) Group: As a primary amine, this compound is expected to exhibit characteristic N-H stretching vibrations in the IR spectrum. Typically, primary amines show two bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. wpmucdn.com An N-H bending (scissoring) vibration is anticipated around 1650-1580 cm⁻¹. wpmucdn.com Furthermore, a broad N-H wagging band may be observed in the 910-665 cm⁻¹ range. wpmucdn.com

Pyridine Ring: The vibrations of the pyridine ring are complex and give rise to several characteristic bands. C-H stretching vibrations on the aromatic ring are expected to appear above 3000 cm⁻¹. Ring stretching vibrations, often referred to as "ring modes," typically occur in the 1600-1400 cm⁻¹ region. aps.orgnih.gov The substitution pattern on the pyridine ring influences the exact position and intensity of these bands. For 4-substituted pyridines, specific vibrational modes can be identified that are sensitive to the nature of the substituent. acs.orgcdnsciencepub.com

Cyclohexene Ring: The cyclohexene moiety introduces vibrations associated with both its alkene and alkane-like parts. The C=C stretching vibration of the tetrasubstituted double bond is expected to be found in the 1680-1660 cm⁻¹ region in the IR spectrum, though its intensity may be weak due to the symmetry of the substitution. brainly.com The vinylic C-H stretching is absent in this tetrasubstituted alkene. The aliphatic C-H stretching vibrations of the CH₂ groups in the ring will produce strong bands in the 2950-2850 cm⁻¹ region.

Carbon-Nitrogen and Carbon-Carbon Linkages: The C-N stretching vibration of the aromatic amine is typically strong and appears in the 1335-1250 cm⁻¹ range. wpmucdn.com The C-C stretching vibration linking the cyclohexene ring to the pyridine ring will contribute to the complex fingerprint region of the spectrum.

The combination of these vibrational modes creates a unique and detailed spectroscopic fingerprint for this compound, allowing for its unambiguous identification and structural confirmation.

Predicted Infrared (IR) and Raman Active Vibrational Modes for this compound

The following tables provide a detailed prediction of the key IR and Raman active vibrational modes for this compound, based on characteristic group frequencies from analogous compounds.

Table 1: Predicted Infrared (IR) Spectral Data

Frequency Range (cm⁻¹)IntensityAssignmentFunctional Group
3450 - 3350MediumAsymmetric N-H StretchPrimary Amine
3350 - 3250MediumSymmetric N-H StretchPrimary Amine
3100 - 3000Medium-WeakAromatic C-H StretchPyridine Ring
2960 - 2850StrongAliphatic C-H StretchCyclohexene Ring
1680 - 1660Weak-MediumC=C StretchCyclohexene Ring
1650 - 1580Medium-StrongN-H Bend (Scissoring)Primary Amine
1610 - 1570StrongPyridine Ring StretchPyridine Ring
1500 - 1400Medium-StrongPyridine Ring StretchPyridine Ring
1465 - 1440MediumCH₂ Bend (Scissoring)Cyclohexene Ring
1335 - 1250StrongAromatic C-N StretchAminopyridine
910 - 665Broad, StrongN-H WagPrimary Amine

Table 2: Predicted Raman Spectral Data

Frequency Range (cm⁻¹)IntensityAssignmentFunctional Group
3100 - 3000MediumAromatic C-H StretchPyridine Ring
2960 - 2850StrongAliphatic C-H StretchCyclohexene Ring
1680 - 1660StrongC=C StretchCyclohexene Ring
1610 - 1570Very StrongPyridine Ring StretchPyridine Ring
1335 - 1250MediumAromatic C-N StretchAminopyridine
~1000StrongRing Breathing ModePyridine Ring

Reactivity, Mechanistic Studies, and Chemical Transformations of 4 Cyclohex 1 En 1 Ylpyridin 2 Amine

Electrophilic and Nucleophilic Reactivity of the Pyridine (B92270) Ring

The reactivity of the pyridine ring in 4-Cyclohex-1-en-1-ylpyridin-2-amine is governed by the interplay of the ring nitrogen's electron-withdrawing nature and the amino group's electron-donating properties. Pyridine itself is an electron-deficient aromatic system, which makes it less reactive towards electrophilic aromatic substitution than benzene. wikipedia.org However, the presence of the primary amino group at the 2-position significantly influences this reactivity.

The amino group is a powerful activating group that donates electron density to the pyridine ring through resonance, particularly at the ortho (C3) and para (C5) positions. researchgate.net This increased electron density makes the ring more susceptible to attack by electrophiles. Consequently, electrophilic substitution reactions, such as nitration or halogenation, are expected to occur preferentially at the C3 and C5 positions.

The nitrogen atom of the pyridine ring possesses a lone pair of electrons and is a site of basicity and nucleophilicity. It can be readily protonated by acids or alkylated by electrophiles like alkyl halides. researchgate.net The pyridine ring's inherent electron deficiency also makes it susceptible to nucleophilic aromatic substitution (SNAr), especially if a good leaving group is present on the ring. galchimia.com For this compound, direct nucleophilic attack on the ring is less likely without prior modification, but activation via N-oxide formation could facilitate such reactions. galchimia.comnih.gov

Transformations Involving the Primary Amino Group

The primary amino group at the C2 position is a key functional handle for a wide array of chemical transformations. Its nucleophilic character allows it to react with a variety of electrophiles. Common reactions involving the primary amino group of 2-aminopyridines include:

Acylation: Reaction with acid chlorides or anhydrides to form the corresponding amides.

Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides. researchgate.net

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents (e.g., -OH, -CN, -X).

Condensation Reactions: Reaction with aldehydes or ketones to form Schiff bases (imines).

Metal Complexation: The amino group, in conjunction with the pyridine nitrogen, can act as a bidentate chelating ligand to form complexes with various metal ions. rsc.orgmdpi.com

These transformations are fundamental in medicinal chemistry for modifying the properties of aminopyridine-containing compounds. rsc.org The reactivity of the amino group can be influenced by the electronic properties of substituents on the pyridine ring. rsc.org

Reactions at the Cyclohexene (B86901) Moiety

The cyclohexene ring contains a carbon-carbon double bond, which is a site of high electron density and the primary locus of reactivity for this part of the molecule. The reactions are characteristic of alkenes. fiveable.me

Addition Reactions: The double bond readily undergoes electrophilic addition. chemguide.co.uk

Halogenation: The reaction with bromine (Br₂) in an inert solvent results in the addition of two bromine atoms across the double bond to form a dibromo-cyclohexane derivative. washington.edulibretexts.orgchemguide.co.uk The disappearance of the reddish-brown bromine color is a classic test for unsaturation.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) proceeds across the double bond. Since the double bond in this compound is unsymmetrically substituted, the addition is expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon. msu.edu

Hydration: In the presence of a strong acid catalyst, water can add across the double bond to form a cyclohexanol (B46403) derivative. msu.eduwikipedia.org

Oxidation Reactions: The cyclohexene double bond can be oxidized under various conditions to yield several important products. researchgate.net

Epoxidation: Reaction with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), will form the corresponding cyclohexene oxide (epoxide). researchgate.net

Dihydroxylation: Treatment with reagents like potassium permanganate (B83412) (KMnO₄) under cold, basic conditions or osmium tetroxide (OsO₄) results in the formation of a cyclohexane-1,2-diol.

Oxidative Cleavage: Stronger oxidizing agents like hot, concentrated KMnO₄ or ozone (O₃) followed by a workup will cleave the double bond, potentially leading to the formation of dicarboxylic acids like adipic acid. wikipedia.orgmdpi.com

Reduction Reactions:

Catalytic Hydrogenation: The most common reduction method involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst (e.g., Pd, Pt, or Ni). This reaction reduces the double bond to a single bond, converting the cyclohexene moiety into a cyclohexane (B81311) ring. quora.comjove.com

The expected products from these transformations are summarized in the table below.

Reaction TypeReagent(s)Expected Major Product at Cyclohexene Moiety
Addition Br₂1,2-Dibromo derivative
HBrBromo-cyclohexane (Markovnikov product)
Oxidation m-CPBAEpoxide derivative
Cold, dilute KMnO₄1,2-Diol derivative
O₃, then Zn/H₂ODialdehyde derivative
Reduction H₂, Pd/CCyclohexane derivative

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Methods

Understanding the precise pathways of the reactions involving this compound requires a combination of kinetic and spectroscopic techniques.

Kinetic Studies: Kinetic analysis provides insight into reaction rates and the composition of the transition state. For transformations involving the aminopyridine core, such as nucleophilic substitution, kinetic studies can help determine the reaction order with respect to each reactant. researchgate.net For example, investigating the rate of aminolysis or other substitution reactions can help elucidate whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving a tetrahedral intermediate. researchgate.netnih.gov Such studies have been crucial in understanding the reactivity of various pyridine derivatives. acs.org

Spectroscopic Methods: Spectroscopy is essential for the structural characterization of reactants, intermediates, and products.

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are powerful tools for elucidating the structure of this compound and its derivatives. The 1H NMR spectrum would show characteristic signals for the aromatic protons on the pyridine ring, the vinyl protons of the cyclohexene ring, and the protons of the amino group. wikipedia.orgacs.org Changes in chemical shifts and coupling constants after a reaction provide definitive evidence of a chemical transformation.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify specific functional groups. The spectrum of the parent compound would show characteristic absorption bands for N-H stretching of the primary amine, C=C stretching of the cyclohexene and aromatic ring, and C-N stretching. The disappearance of the C=C stretching band, for instance, would confirm a successful hydrogenation of the cyclohexene ring. researchgate.net

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound, which helps confirm its identity and structure. nih.gov

UV-Visible Spectroscopy: This technique is useful for studying compounds with conjugated π-systems. The pyridine ring and the cyclohexene moiety contribute to the UV absorption spectrum. wikipedia.org Changes in conjugation during a reaction, such as the aromatization or reduction of a ring, would be observable as shifts in the absorption maxima. researchgate.net

Derivatization Strategies for Structural Diversification

The multiple reactive sites on this compound make it an excellent scaffold for generating a library of diverse chemical structures, which is a common strategy in drug discovery to perform structure-activity relationship (SAR) studies. nih.gov

Strategies for diversification can target each functional part of the molecule:

Modification of the Amino Group: As detailed in section 4.2, the primary amine can be converted into a wide range of amides, sulfonamides, ureas, and secondary/tertiary amines, allowing for fine-tuning of properties like solubility, polarity, and hydrogen bonding capacity. nih.govacs.org

Substitution on the Pyridine Ring: Electrophilic substitution at the C3 and C5 positions can introduce new functional groups. Furthermore, modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) could be employed if a halo-substituted analog of the parent compound is first synthesized.

Functionalization of the Cyclohexene Ring: The addition and oxidation reactions described in section 4.3 create new functional groups on the six-membered ring (halides, alcohols, epoxides). These groups can then serve as handles for further transformations, such as nucleophilic substitution or ring-opening reactions, leading to a wide variety of bicyclic and functionalized cyclohexane structures. google.com

A deconstruction-reconstruction approach could also be envisioned, where the molecule is broken down into simpler precursors that are then modified and reassembled to create analogs that would be difficult to access through direct functionalization. nih.gov The development of novel reagents and methodologies continually expands the toolbox for creating heavily substituted and functionally diverse aminopyridine derivatives. galchimia.comnih.gov

Computational and Theoretical Investigations of 4 Cyclohex 1 En 1 Ylpyridin 2 Amine

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the most stable three-dimensional arrangement of atoms (the optimized geometry) and the distribution of electrons within the molecule.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. uctm.edunih.govcsbsju.edu It is based on the principle that the energy of a molecule can be determined from its electron density. DFT methods are known for providing a good balance between accuracy and computational cost, making them suitable for a wide range of chemical systems. ijcce.ac.irmdpi.com

For 4-Cyclohex-1-en-1-ylpyridin-2-amine, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to predict its equilibrium geometry. researchgate.net These calculations would yield important structural parameters.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound from DFT Calculations

ParameterBond/AngleHypothetical Value
Bond LengthC(pyridine)-C(cyclohexene)1.48 Å
Bond LengthC=C (cyclohexene)1.34 Å
Bond LengthC-N (amino)1.38 Å
Bond AngleC(pyridine)-C(cyclohexene)-C(cyclohexene)121°
Dihedral AnglePyridine (B92270) Ring - Cyclohexene (B86901) Ring35°
Note: The values in this table are illustrative and not based on published experimental or computational data for this specific molecule.

Ab Initio and Semi-Empirical Methods

Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of experimental data. nih.gov These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can be highly accurate but are computationally more demanding than DFT. nih.gov

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. mdpi.com Methods like AM1 and PM5 are faster but generally less accurate than DFT or ab initio methods. mdpi.com For a molecule like this compound, these methods could be used for preliminary conformational searches or for calculations on very large systems. mdpi.comnih.gov

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which a molecule is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. nih.govcsbsju.edu A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. ijcce.ac.ir For this compound, the HOMO is expected to be located primarily on the electron-rich aminopyridine ring, while the LUMO would likely be distributed over the pyridine ring and the cyclohexene double bond.

Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound

ParameterHypothetical Energy (eV)
HOMO Energy-5.8
LUMO Energy-1.2
HOMO-LUMO Gap4.6
Note: The values in this table are illustrative and not based on published experimental or computational data for this specific molecule.

Electrostatic Potential (ESP) Surface Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (ESP) surface illustrates the charge distribution of a molecule three-dimensionally. scirp.org It is a valuable tool for predicting how molecules will interact. scirp.orgtandfonline.com The ESP map shows regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-poor and susceptible to nucleophilic attack.

For this compound, the ESP map would likely show a region of high negative potential around the nitrogen atom of the amino group and the nitrogen atom within the pyridine ring, indicating these are the most likely sites for protonation or interaction with electrophiles. The hydrogen atoms of the amino group would exhibit positive potential.

Conformational Analysis and Energy Landscape Mapping

The presence of a single bond connecting the cyclohexene and pyridine rings allows for rotation, leading to different possible conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically done by systematically rotating the dihedral angle between the two rings and calculating the energy at each step.

The resulting energy landscape map would reveal the global minimum energy conformation, which is the most populated conformer at equilibrium, as well as any local minima. The cyclohexene ring itself can exist in different conformations, such as a half-chair, which would also be considered in a thorough conformational analysis.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment. tandfonline.comresearchgate.net In an MD simulation, the motion of each atom is calculated over time based on a force field, which is a set of parameters that describe the potential energy of the system.

For this compound, MD simulations could be used to explore its dynamic conformational flexibility in a solvent, such as water. This would provide insights into how the solvent influences the preferred conformation and the interactions between the molecule and solvent molecules. Such simulations are particularly useful for understanding the behavior of molecules in a more realistic, solution-phase environment. researchgate.net

Structure Activity Relationship Sar and Biological Target Engagement Studies

Design and Synthesis of 4-Cyclohex-1-en-1-ylpyridin-2-amine Analogues and Derivatives

No information is available regarding the specific design rationale or synthetic routes for this compound or its direct analogues.

In Vitro Biological Activity Profiling and Mechanistic Investigations

There are no published data on the in vitro biological activity of this compound.

Identification and Characterization of Putative Molecular Targets

No molecular targets have been identified or characterized for this compound in the scientific literature.

There are no available studies on the enzymatic modulation by this compound.

No receptor binding or activation data has been published for this compound.

Information regarding the modulation of any cellular pathways by this compound is not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling

No QSAR models have been developed or published for this compound or its derivatives. While QSAR studies exist for the broader class of 2-aminopyridines, they are not specific to the cyclohexenyl-substituted compound . nih.govresearchgate.nettandfonline.com

Molecular Docking and Ligand-Protein Interaction Studies

While specific molecular docking studies for this compound are not extensively documented in publicly available literature, the principles of such studies on analogous 2-aminopyridine (B139424) scaffolds can provide significant insights. Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding mode and affinity of a ligand to its biological target.

For the broader class of 2-aminopyridine derivatives, molecular docking studies have been instrumental in identifying key interactions with various protein targets, including kinases and other enzymes. nih.govresearchgate.netashdin.com These studies typically reveal that the 2-aminopyridine core is essential for forming critical hydrogen bonds with the protein's active site. nih.gov For instance, in many kinase inhibitors, the pyridine (B92270) nitrogen and the exocyclic amino group act as hydrogen bond donors and acceptors, anchoring the molecule in the ATP-binding pocket. nih.govnih.gov

In the hypothetical docking of this compound, the 2-aminopyridine moiety would be expected to form similar hydrogen bonding interactions. The cyclohexenyl group at the 4-position would likely occupy a hydrophobic pocket within the active site. The specific orientation and interactions of this group would be crucial in determining the compound's selectivity and potency. The planarity and conformational flexibility of the cyclohexenyl ring would influence how well it fits into the binding site.

Key interactions that would be investigated in a molecular docking study of this compound include:

Hydrogen Bonds: The primary amine and the pyridine nitrogen are key sites for hydrogen bonding with amino acid residues in the protein's active site. nih.gov

Hydrophobic Interactions: The cyclohexenyl ring would likely engage in hydrophobic interactions with nonpolar residues.

Pi-Stacking: The pyridine ring could participate in pi-stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

Table 1: Predicted Ligand-Protein Interactions for this compound

Interaction TypeInteracting Ligand MoietyPotential Protein Residues
Hydrogen Bond2-Amino GroupAspartate, Glutamate, Serine
Hydrogen BondPyridine NitrogenMain chain NH
HydrophobicCyclohexenyl RingLeucine, Valine, Isoleucine
Pi-StackingPyridine RingPhenylalanine, Tyrosine

Rational Design Approaches Based on SAR Insights

Structure-activity relationship (SAR) insights derived from a series of analogs are fundamental to the rational design of new, improved compounds. While specific SAR data for this compound is limited, general principles from related 2-aminopyridine and pyrimidine (B1678525) series can be applied. researchgate.netnih.govresearchgate.net

The goal of rational design is to systematically modify the chemical structure of a lead compound to enhance its biological activity, selectivity, and pharmacokinetic properties. Based on the hypothetical interactions of this compound, several rational design strategies could be employed:

Modification of the Cyclohexenyl Ring: The substitution pattern on the cyclohexenyl ring could be altered to probe the hydrophobic pocket of the target protein. Introducing small alkyl groups or polar functional groups could fine-tune the binding affinity and selectivity. The position of the double bond within the ring could also be varied to optimize the geometry of the interaction.

Substitution on the Pyridine Ring: Adding substituents to the pyridine ring could modulate the electronic properties of the molecule and introduce new interaction points. For example, a methoxy (B1213986) group could act as a hydrogen bond acceptor, while a halogen atom could form halogen bonds. nih.gov

Bioisosteric Replacement: The cyclohexenyl group could be replaced with other cyclic or aromatic moieties to explore different binding conformations and interactions. For instance, replacing it with a phenyl, thiophene, or other heterocyclic ring could lead to enhanced potency or altered selectivity. mdpi.com

Table 2: Proposed Rational Design Strategies for this compound Analogs

StrategyRationaleExample Modification
Probe Hydrophobic PocketEnhance van der Waals interactionsAdd methyl group to cyclohexenyl ring
Introduce New H-BondsIncrease binding affinityAdd hydroxyl group to cyclohexenyl ring
Modulate ElectronicsAlter pKa and binding strengthAdd electron-withdrawing group to pyridine
Explore BioisosteresImprove potency and ADME propertiesReplace cyclohexenyl with a phenyl ring

These rational design approaches, guided by iterative cycles of synthesis, biological testing, and computational modeling, would be essential in optimizing the therapeutic potential of compounds based on the this compound scaffold.

Potential Applications in Chemical Biology and Catalysis

Utility as a Ligand in Metal-Catalyzed Organic Transformations

The 2-aminopyridine (B139424) scaffold is a well-established ligand in coordination chemistry and catalysis. The nitrogen atoms of the pyridine (B92270) ring and the amino group can chelate to a metal center, forming stable complexes that can catalyze a variety of organic transformations. rsc.orgresearchgate.netnih.gov The presence of the cyclohexenyl group at the 4-position of the pyridine ring in 4-Cyclohex-1-en-1-ylpyridin-2-amine can influence the steric and electronic properties of the resulting metal complex, potentially enhancing catalytic activity or selectivity.

Derivatives of 2-aminopyridine have been successfully employed as ligands in a range of metal-catalyzed reactions, including cross-coupling reactions, aminations, and cyclizations. rsc.orgnih.gov For instance, palladium complexes of N-aryl-2-aminopyridines have been used to construct N-heterocycles, and rhodium-catalyzed reactions have led to the synthesis of indoles and quinolones. rsc.org The specific steric bulk of the cyclohexenyl group could favor certain transition states, leading to improved regioselectivity or stereoselectivity in catalytic processes.

Table 1: Examples of Metal-Catalyzed Reactions Using 2-Aminopyridine-Type Ligands

Catalyst SystemReaction TypeProductReference
Pd(OAc)₂/Cu(OAc)₂AnnulationN-pyridoindoles rsc.org
[RhCp*Cl₂]₂(3 + 2)-CycloadditionN-(2-pyridyl)indoles rsc.org
Ruthenium CatalystC-H AnnulationAniline Derivatives rsc.org
Palladium(0)AminationProtected Pyridylhydrazines nih.gov

Exploration as a Chemical Probe for Biological Systems (excluding clinical human applications)

Substituted 2-aminopyridines have emerged as valuable tools in chemical biology, serving as fluorescent probes and modulators of biological targets. mdpi.comnih.govnih.govresearchgate.netresearchgate.netnih.govrsc.orgnih.gov Unsubstituted 2-aminopyridine itself exhibits a high quantum yield, making it a promising scaffold for the development of fluorescent probes. mdpi.com The introduction of a cyclohexenyl group could modulate the photophysical properties of the fluorophore, potentially leading to probes with tailored excitation and emission wavelengths.

Furthermore, 2-aminopyridine derivatives have been investigated as inhibitors of enzymes such as nitric oxide synthases and as antagonists for receptors like the σ₂ receptor. nih.govnih.gov The specific substitution pattern of this compound could impart high affinity and selectivity for a particular biological target. For example, a study on substituted 2-aminopyridines as σ₂ receptor antagonists suggested that modifications to the core structure could lead to ligands with potential for probing receptor function. nih.gov The cyclohexenyl moiety could be a key determinant in the binding affinity and selectivity of the molecule.

Table 2: Biological Applications of Substituted 2-Aminopyridines

Compound TypeBiological Target/ApplicationFindingReference
Substituted 2-aminopyridinesNitric Oxide Synthase (NOS) Inhibitors4,6-Disubstitution enhanced potency and specificity for inducible NOS. nih.gov
2-Aminopyridine Derivativesσ₂ Receptor AntagonistsReplacement of a tetralin nucleus with a 2-aminopyridine moiety yielded high-affinity σ ligands. nih.gov
Azido-substituted aminopyridineFluorescent Probe for BSADemonstrated potential as a scaffold for biological probes through "clicking-and-probing". mdpi.com
2-Aminopyridine DerivativesUSP7 InhibitorsShowed good inhibitory activities against Ubiquitin-Specific Peptidase 7. nih.gov

Role as a Building Block or Intermediate in Complex Molecule Synthesis

The 2-aminopyridine moiety is a versatile building block in organic synthesis, offering multiple sites for further functionalization. researchgate.netlifechemicals.comnih.govorganic-chemistry.org The amino group can be acylated, alkylated, or used in the construction of fused heterocyclic systems. The pyridine ring itself can undergo various transformations, including electrophilic substitution and metal-catalyzed cross-coupling reactions. The cyclohexenyl group in this compound provides an additional reactive handle, as the double bond can participate in a wide range of addition reactions, such as hydrogenation, halogenation, and epoxidation.

The synthesis of complex, biologically active molecules often relies on the strategic use of such bifunctional building blocks. For example, the structural unit of substituted pyridines is present in numerous natural products, pharmaceuticals, and agrochemicals. lifechemicals.com The ability to selectively modify either the aminopyridine core or the cyclohexenyl side chain of this compound would make it a valuable intermediate in the synthesis of novel chemical entities with potential therapeutic or material science applications.

Considerations for Supramolecular Chemistry and Self-Assembly Systems

The 2-aminopyridine unit is known to participate in hydrogen bonding, forming well-defined supramolecular structures. rsc.org The N-H protons of the amino group can act as hydrogen bond donors, while the pyridine nitrogen and the amino nitrogen can act as hydrogen bond acceptors. This can lead to the formation of dimeric motifs or polymeric chains in the solid state. rsc.org The cyclohexenyl substituent in this compound would likely influence the packing of the molecules in the crystal lattice, potentially leading to novel supramolecular architectures.

The principles of supramolecular chemistry are increasingly being used to design new materials with specific functions. Pyridine-amide based ligands, which share structural similarities with 2-aminopyridines, have been used to construct discrete molecular assemblies with applications in areas such as catalysis and molecular recognition. rsc.org The self-assembly of this compound, potentially in combination with metal ions or other organic molecules, could lead to the formation of gels, liquid crystals, or other soft materials with interesting properties. mdpi.com

Future Directions and Emerging Research Perspectives for 4 Cyclohex 1 En 1 Ylpyridin 2 Amine

Integration with Advanced High-Throughput Screening Methodologies

The exploration of the biological activity of 4-Cyclohex-1-en-1-ylpyridin-2-amine can be significantly accelerated through its integration with advanced high-throughput screening (HTS) methodologies. HTS allows for the rapid assessment of a compound's effects on a multitude of biological targets. By employing automated, miniaturized assays, researchers can efficiently screen large libraries of compounds to identify potential "hits" for drug discovery and other biomedical applications.

For a compound like this compound, HTS can be utilized to:

Identify Novel Biological Targets: Screening against diverse panels of receptors, enzymes, and ion channels could uncover previously unknown biological activities.

Determine Structure-Activity Relationships (SAR): By screening a library of analogues of this compound, researchers can systematically determine how modifications to its chemical structure affect its biological activity. acs.org

Optimize Assay Conditions: Microdroplet-based reaction platforms combined with mass spectrometry can facilitate the high-throughput screening of optimal reaction conditions for the synthesis of derivatives. nih.gov

A representative HTS workflow for this compound is outlined in the table below.

StepDescriptionTechnologyDesired Outcome
1. Assay Development Design and validate a robust and sensitive biochemical or cell-based assay relevant to a specific disease area.Fluorescence polarization, FRET, cell viability assaysA reproducible assay with a high signal-to-noise ratio.
2. Primary Screen Screen a large library of compounds, including this compound, at a single concentration.Robotic liquid handling, microplate readersIdentification of initial "hit" compounds that show activity in the assay.
3. Hit Confirmation Re-test the initial hits to confirm their activity and eliminate false positives.Dose-response curvesConfirmed hits with measurable potency (e.g., IC50 or EC50 values).
4. Secondary Assays Characterize the confirmed hits in a panel of related assays to determine their selectivity and mechanism of action.Orthogonal assays, counter-screensA prioritized list of selective and potent compounds for further development.

Exploration of Unconventional Synthetic Pathways

Some promising unconventional synthetic strategies include:

Multicomponent Reactions (MCRs): MCRs involve the reaction of three or more starting materials in a single step to form a complex product, offering a highly efficient route to structurally diverse aminopyridines. nih.govscispace.com

C-H Activation/Functionalization: Direct functionalization of C-H bonds is a powerful tool for the late-stage modification of complex molecules, allowing for the rapid generation of analogues. nih.gov

Flow Chemistry: Performing reactions in continuous flow reactors can offer improved control over reaction parameters, leading to higher yields and purity, as well as enhanced safety and scalability.

Biocatalysis: The use of enzymes as catalysts can provide high levels of stereoselectivity and regioselectivity, often under mild and environmentally friendly conditions.

A comparison of potential synthetic approaches is presented in the table below.

Synthetic ApproachAdvantagesPotential Challenges
Traditional Synthesis Well-established and reliable methods.Often requires multiple steps, harsh reaction conditions, and may generate significant waste. semanticscholar.org
Multicomponent Reactions High atom economy, operational simplicity, and rapid access to molecular diversity. nih.govCan be challenging to control selectivity and may require extensive optimization.
C-H Activation Allows for late-stage functionalization and the synthesis of novel analogues.May require expensive transition metal catalysts and can suffer from issues with regioselectivity.
Flow Chemistry Precise control over reaction parameters, improved safety and scalability.Requires specialized equipment and may not be suitable for all reaction types.
Biocatalysis High selectivity, mild reaction conditions, and environmentally friendly.Enzyme stability and substrate scope can be limiting factors.

Deeper Mechanistic Biological Studies at the Molecular and Cellular Level

To fully understand the potential of this compound, it is crucial to conduct in-depth mechanistic studies at the molecular and cellular level. Such studies will elucidate how the compound interacts with its biological targets and the downstream consequences of these interactions.

Key areas for investigation include:

Target Identification and Validation: If a biological activity is identified through screening, the specific molecular target(s) of this compound must be identified and validated using techniques such as affinity chromatography, proteomics, and genetic approaches.

Binding Site Characterization: Once a target is identified, the precise binding site of the compound can be mapped using techniques like X-ray crystallography, NMR spectroscopy, and computational modeling.

Cellular Pathway Analysis: The effects of the compound on cellular signaling pathways, gene expression, and other cellular processes should be investigated to understand its mechanism of action in a cellular context. acs.org

Phenotypic Screening: Observing the effects of the compound on cellular phenotypes, such as cell morphology, proliferation, and migration, can provide valuable insights into its biological function.

Rational Design of Next-Generation Analogues for Specific Research Objectives

Building upon the data generated from HTS and mechanistic studies, the rational design of next-generation analogues of this compound can be undertaken to optimize its properties for specific research objectives. This iterative process involves designing new molecules with predicted improvements in potency, selectivity, and pharmacokinetic properties.

The process of rational drug design typically involves:

Structure-Activity Relationship (SAR) Analysis: Systematically modifying the chemical structure of the lead compound and evaluating the impact on its biological activity to identify key structural features required for activity. acs.org

Computational Modeling: Using computer-aided drug design (CADD) techniques, such as molecular docking and molecular dynamics simulations, to predict the binding of new analogues to their target and guide the design of improved compounds.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups required for biological activity, which can then be used to design novel scaffolds.

Collaborative Interdisciplinary Research Initiatives

The multifaceted nature of modern scientific research necessitates collaborative interdisciplinary initiatives to fully exploit the potential of a promising compound like this compound. By bringing together experts from various fields, a more comprehensive and impactful research program can be established.

Essential collaborations would include:

Synthetic Chemists and Medicinal Chemists: To design and synthesize novel analogues and develop efficient synthetic routes. rsc.org

Biologists and Pharmacologists: To conduct in vitro and in vivo studies to evaluate the biological activity and mechanism of action of the compounds.

Structural Biologists and Computational Chemists: To determine the three-dimensional structures of compound-target complexes and guide the rational design of new analogues.

Material Scientists: To explore potential applications of the compound in areas such as fluorescent probes or functional materials. mdpi.com

By fostering such collaborations, the research community can work together to unlock the full scientific potential of this compound and pave the way for future discoveries.

Q & A

Q. What are the established synthetic routes for 4-Cyclohex-1-en-1-ylpyridin-2-amine, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step organic reactions, including coupling between cyclohexene derivatives and pyridin-2-amine precursors. Key steps may include:

  • Catalytic cross-coupling : Use of palladium or copper catalysts in solvents like dimethylformamide (DMF) or toluene under inert atmospheres (e.g., nitrogen) to facilitate bond formation .
  • Amine functionalization : Reaction of cyclohexenyl intermediates with protected pyridin-2-amine, followed by deprotection .
  • Temperature control : Reactions often proceed at elevated temperatures (e.g., 140°C in ethanol with triethylamine as a base) to drive nucleophilic substitution or condensation . Yield optimization requires careful solvent selection (polar aprotic solvents enhance reactivity) and catalyst loading (0.5–5 mol% Pd/Cu). Purity is improved via techniques like preparative TLC or column chromatography .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are critical for verifying substituent positions and stereochemistry. For example, cyclohexenyl protons appear as distinct multiplet signals (~5.5–6.0 ppm for olefinic protons), while pyridin-2-amine protons resonate at ~6.5–8.5 ppm .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns .
  • Chromatography : HPLC or GC-MS detects impurities (<1% threshold for pharmaceutical-grade intermediates) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during salt formation).
  • Waste disposal : Segregate organic waste and coordinate with certified hazardous waste management services .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?

Stereoselectivity is achieved through:

  • Chiral catalysts : Palladium complexes with chiral ligands (e.g., BINAP) for asymmetric coupling .
  • Resolution techniques : Diastereomeric salt formation using chiral acids (e.g., tartaric acid) to separate enantiomers .
  • Stereospecific reagents : Cyclohexenyl precursors with defined geometry (cis/trans) influence spatial arrangement in final products .

Q. What methodologies address contradictions in spectroscopic data (e.g., unexpected NMR splitting or MS adducts)?

  • Multi-technique validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
  • Isotopic labeling : Introduce 15^{15}N or 13^{13}C labels to trace ambiguous peaks in complex spectra .
  • Computational modeling : Density Functional Theory (DFT) simulations predict NMR/IR spectra for comparison with experimental data .

Q. How can reaction optimization for this compound synthesis be systematically approached?

  • Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst) in a factorial design to identify critical factors .
  • Machine learning : Platforms like LabMate.AI analyze historical reaction data to predict optimal conditions for yield and purity .
  • In-situ monitoring : Use ReactIR or PAT (Process Analytical Technology) to track reaction progress and intermediates .

Q. What strategies mitigate side reactions (e.g., over-alkylation or oxidation) during synthesis?

  • Protecting groups : Temporarily block reactive amine sites with Boc (tert-butoxycarbonyl) or Fmoc groups .
  • Low-temperature protocols : Conduct reactions at 0–25°C to suppress exothermic side pathways .
  • Additives : Use radical scavengers (e.g., BHT) or antioxidants (e.g., ascorbic acid) to prevent oxidation .

Data Analysis and Reporting

Q. How should researchers present contradictory biological activity data for this compound analogs?

  • Dose-response curves : Compare EC50_{50}/IC50_{50} values across assays to identify potency trends .
  • Statistical validation : Apply ANOVA or t-tests to assess significance of discrepancies (p < 0.05 threshold) .
  • Mechanistic studies : Use molecular docking or SPR (Surface Plasmon Resonance) to validate target binding hypotheses .

Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?

  • Preparative TLC : Ideal for small-scale purification (mg–g quantities) with silica gel plates and ethyl acetate/hexane eluents .
  • Flash chromatography : Scalable for gram-scale isolation using gradients of polar/nonpolar solvents .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to enhance crystal purity .

Tables for Key Data

Q. Table 1. Comparison of Synthetic Methods

MethodCatalystSolventTemp (°C)Yield (%)Purity (%)Reference
Cross-couplingPd(OAc)2_2DMF1106595
Nucleophilic substitutionNoneEtOH1407890
CondensationCuIToluene1007288

Q. Table 2. Analytical Signatures

TechniqueKey ObservationsReference
1^1H NMR (300 MHz)δ 8.62 (s, 1H, pyridine), 5.72 (m, 1H, cyclohexene)
ESI-MSm/z 238 [M+H]+^+
HPLC (C18 column)Retention time: 6.8 min (purity >99%)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.